molecular formula C9H16N2O B599633 3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 197709-31-2

3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B599633
CAS No.: 197709-31-2
M. Wt: 168.24
InChI Key: UYAACKQSLQCTSM-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole in the presence of a base under microwave conditions . This method allows for the efficient formation of the desired fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the fused ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the fused ring system.

Scientific Research Applications

3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Another fused ring system with similar structural features but different biological activities.

    Imidazol[1,5-a]indole: Shares the imidazole moiety but has a different fused ring structure.

    Pyrrolo[1,2-b]pyrazine: Contains a pyrrole and pyrazine ring, exhibiting different chemical and biological properties.

Uniqueness

3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its specific fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-ethyl-3-methyl-5,6,7,7a-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-9(2)10-8(12)7-5-4-6-11(7)9/h7H,3-6H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAACKQSLQCTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=O)C2N1CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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